Nodulisporic acid
Overview
Description
Nodulisporic acid is a structurally complex and potent anti-insectan compound belonging to the class of indole diterpenes. The compound is characterized by its unique chemical structure, which includes a highly strained five-membered β-ketodihydropyrrole ring derived from the isoprenylation of the indole moiety and a reversed ring fusion of the dihydropyran .
Mechanism of Action
Target of Action
Nodulisporic acid, also known as this compound A, primarily targets the glutamate-gated chloride channels (GluCls) . These channels are unique to invertebrates and are targeted by macrocyclic lactones . The compound has a direct activation and positive allosteric modulation effect on AVR-14B, a GluCl subunit from adult Brugia malayi, a causative agent of lymphatic filariasis in humans .
Mode of Action
This compound interacts with its targets in a complex manner. It acts as both an agonist and a type II positive allosteric modulator on the receptor . This means that it can bind to and open GluCls alone or potentiate glutamate-mediated channel opening .
Biochemical Pathways
The biosynthesis of Nodulisporic acids involves a highly complex array, furnishing multiple end products through the expression of cluster components . Seven additional cluster-encoded gene products comprise the biosynthetic machinery that elaborate precursor NAF in this highly branched pathway . The combined action of these enzymes delivers 37 NA congeners including four major end products, NAA, NAA 1, NAA 2, and NAA 4 . The plethora of intermediates arises due to the modification of the carboxylated prenyl tail by a single promiscuous P450 monooxygenase, NodJ .
Result of Action
The pharmacological properties of this compound indicate that the channel is an important target of the compound . The unique electrophysiological characteristics of the targeted GluCl could explain the observed variation in drug sensitivities of various nematode parasites . This compound has also shown inhibitory effects on adult worm motility .
Biochemical Analysis
Biochemical Properties
Nodulisporic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with glutamate-gated chloride channels (GluCls) in invertebrates, where it acts as both an agonist and a positive allosteric modulator . This interaction is significant as it influences the ion transport across cell membranes, thereby affecting various physiological processes.
Cellular Effects
This compound has profound effects on cellular processes. It has been shown to activate and modulate the AVR-14B GluCl subunit from Brugia malayi, a nematode causing lymphatic filariasis in humans . This activation leads to changes in cell signaling pathways, influencing gene expression and cellular metabolism. The compound’s ability to modulate ion channels also impacts cell function by altering the electrical activity of cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the AVR-14B GluCl subunit, causing a conformational change that enhances the channel’s sensitivity to its natural ligand, L-glutamate . This binding interaction results in the activation of the channel, leading to increased chloride ion influx and subsequent cellular effects. Additionally, this compound’s interaction with the P450 monooxygenase enzyme, NodJ, is pivotal in its biosynthesis, contributing to the production of various this compound congeners .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to a decrease in its biological activity over time . Its initial impact on cellular processes remains significant, with long-term effects observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent insecticidal activity, effectively targeting pests without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruption of normal cellular functions and potential toxicity to non-target organisms. These threshold effects highlight the importance of dosage optimization in the application of this compound.
Metabolic Pathways
This compound is involved in complex metabolic pathways, primarily through its interactions with enzymes such as the P450 monooxygenase, NodJ . This enzyme plays a crucial role in the biosynthesis of this compound, facilitating the modification of its carboxylated prenyl tail and contributing to the production of various congeners. These metabolic pathways are essential for the compound’s biological activity and its role in biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . Understanding the transport mechanisms of this compound is crucial for optimizing its application in various biological contexts.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and minimizing potential off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of nodulisporic acid involves a series of enzymatic reactions. The initial steps include the prenylation of aromatic compounds, which is a key tailoring reaction in the biosynthesis of bioactive indole diterpenes . The biosynthetic pathway involves multiple steps, including cyclization, oxidation, and prenylation, to generate the complex structure of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of the fungus Hypoxylon pulicicidum. The compound is then extracted and purified using techniques such as liquid chromatography and mass spectrometry . The large-scale purification process may involve modifications to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Nodulisporic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s complex structure allows for multiple sites of reactivity, making it a versatile molecule for chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperature and pH .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Nodulisporic acid has a wide range of scientific research applications due to its potent biological activity. In chemistry, it serves as a model compound for studying complex biosynthetic pathways and enzymatic reactions . In biology, it is used to investigate the mechanisms of insecticidal activity and to develop new insecticides . In medicine, this compound and its derivatives are explored for their potential therapeutic applications, including anti-cancer and anti-viral activities . In industry, the compound is utilized in the development of bioactive agents for pest control .
Comparison with Similar Compounds
Nodulisporic acid is unique among indole diterpenes due to its highly strained five-membered β-ketodihydropyrrole ring and reversed ring fusion of the dihydropyran . Similar compounds in the indole diterpene class include aflatrems, janthitrems, lolitrems, paspalitrems, penitrems, shearinines, sulpinines, and terpendoles . These compounds share a common core structure but differ in their specific modifications and biological activities .
Properties
IUPAC Name |
(2E,4E)-5-[(3S,4S,7S,8S,9R,12S,23R,24S,28S)-7,24-dihydroxy-3,4,8,20,20,22,22-heptamethyl-27-oxo-28-prop-1-en-2-yl-21-oxa-1-azaoctacyclo[13.13.1.02,14.03,12.04,9.017,25.018,23.026,29]nonacosa-2(14),15,17(25),18,26(29)-pentaen-8-yl]-2-methylpenta-2,4-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO6/c1-21(2)33-36(47)31-30-24(27-20-39(4,5)50-40(6,7)32(27)35(30)46)19-25-26-18-23-13-14-28-41(8,16-11-12-22(3)38(48)49)29(45)15-17-42(28,9)43(23,10)37(26)44(33)34(25)31/h11-12,16,19-20,23,28-29,32-33,35,45-46H,1,13-15,17-18H2,2-10H3,(H,48,49)/b16-11+,22-12+/t23-,28-,29-,32+,33-,35+,41-,42-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCVXXVJJXJZII-QLETUHIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(=O)C2=C3N1C4=C(C3=CC5=C2C(C6C5=CC(OC6(C)C)(C)C)O)CC7C4(C8(CCC(C(C8CC7)(C)C=CC=C(C)C(=O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1C(=O)C2=C3N1C4=C(C3=CC5=C2[C@H]([C@H]6C5=CC(OC6(C)C)(C)C)O)C[C@H]7[C@]4([C@]8(CC[C@@H]([C@@]([C@@H]8CC7)(C)/C=C/C=C(\C)/C(=O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163120-03-4 | |
Record name | Nodulisporic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163120034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NODULISPORIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K1CU6363A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Nodulisporic Acid A (NsAA)?
A1: this compound A (NsAA) primarily targets invertebrate-specific glutamate-gated chloride channels (GluCls). [, , , , ]
Q2: How does NsAA interact with its target?
A2: NsAA acts as both a direct activator and a positive allosteric modulator of GluCls. It binds to a high-affinity site on the channel, distinct from the glutamate binding site, leading to channel opening and potentiating the effects of glutamate. []
Q3: What are the downstream effects of NsAA binding to GluCls?
A3: NsAA binding to GluCls leads to an influx of chloride ions into the cell, resulting in hyperpolarization and ultimately paralysis of invertebrate muscles, contributing to its insecticidal and acaricidal activity. [, , ]
Q4: What is the molecular formula and weight of NsAA?
A4: NsAA has a molecular formula of C31H43NO6 and a molecular weight of 525.68 g/mol. []
Q5: What are the key spectroscopic data points that helped determine the structure of NsAA?
A5: The structure of NsAA was elucidated using a variety of spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), with a key role played by Dunkel's computerized 2D INADEQUATE analysis. The relative stereochemistry was determined using ROESY, NOESY, NOEDS, and Jvic coupling constant analysis. X-ray crystallography of a derivative further confirmed the structure. []
Q6: How do modifications to the structure of NsAA affect its insecticidal activity?
A6: Research has shown that even subtle chemical modifications to the indole core of NsAA can lead to a substantial loss of insecticidal activity. The C-8 side chain appears to be more tolerant of modifications without significant loss of activity. [, ]
Q7: What specific structural modifications have led to improved insecticidal activity in NsAA analogs?
A7: Replacing the carboxylic acid group of NsAA with certain amide functionalities, specifically N-tert-butyl nodulisporamide, resulted in enhanced adulticidal activity against fleas and improved pharmacokinetic properties. [, ]
Q8: What is known about the stability of NsAA under various conditions?
A8: NsAA and related analogs, particularly those with a free carboxylic acid group, are known to be unstable. To enhance stability, they are often isolated and formulated as stable sodium salts. []
Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of NsAA and its analogs?
A9: Formulation efforts have focused on creating stable salts and developing suitable delivery systems for both oral and topical administration in veterinary medicine. [, ]
Q10: What is the pharmacokinetic profile of NsAA and its analogs in animal models?
A10: Studies in dogs have shown that NsAA analogs, particularly those with improved potency, exhibit a long terminal half-life and accumulate in adipose tissue, contributing to their prolonged duration of action. []
Q11: How does the pharmacokinetic profile of NsAA analogs correlate with their in vivo efficacy against fleas?
A11: A strong correlation has been observed between plasma levels of NsAA analogs, their terminal half-life, and their duration of flea control. Analogs with longer half-lives and higher plasma concentrations provided more extended flea control. []
Q12: What in vitro assays have been employed to evaluate the insecticidal activity of NsAA and its analogs?
A12: Researchers have utilized various in vitro assays, including artificial membrane flea feeding devices and larval assays using Lucilia sericata (blowfly) to assess the insecticidal activity and structure-activity relationships of NsAA and its analogs. [, , ]
Q13: Have any resistance mechanisms to NsAA been identified?
A14: Studies using Drosophila melanogaster identified a resistant strain with a mutation in the gene encoding the GluCl subunit DmGluClα. This mutation reduced the sensitivity of the channel to NsAA, ivermectin, and glutamate. []
Q14: Is there any cross-resistance between NsAA and other insecticides?
A15: The Drosophila melanogaster strain resistant to NsAA exhibited cross-resistance to ivermectin, suggesting a shared mode of action involving GluCls. []
Q15: What is known about the toxicity profile of NsAA and its analogs in mammals?
A16: NsAA and its analogs have demonstrated a wide therapeutic index in rodent models. Oral administration in dogs at therapeutic doses did not result in any observed adverse effects. [, ]
Q16: What is the fungal source of NsAA?
A17: NsAA is produced by a pantropical endophytic fungus, initially classified as a Nodulisporium species and later identified as Hypoxylon pulicicidum. [, ]
Q17: What are the key biosynthetic steps involved in the production of NsAA?
A18: The biosynthesis of NsAA involves the condensation of geranylgeranyl pyrophosphate (GGPP) with an indole moiety derived from tryptophan. This is followed by a series of enzymatic modifications, including epoxidation, cyclization, and oxidation steps. [, , , , ]
Q18: Which enzymes have been identified as being crucial for NsAA biosynthesis?
A19: Key enzymes involved in NsAA biosynthesis include a geranylgeranyl transferase (NodC), a flavin adenine dinucleotide-dependent oxygenase (NodM), an indole diterpene cyclase (NodB), a cytochrome P450 oxygenase (NodW), and a prenyltransferase (NodD1). [, , ]
Q19: What is the significance of the cytochrome P450 monooxygenase NodJ in NsAA biosynthesis?
A20: NodJ plays a crucial role as a branchpoint enzyme, catalyzing multiple oxidations on the prenyl side chain of the precursor molecule. This promiscuous activity of NodJ leads to the production of a diverse array of this compound congeners. []
Q20: What are the potential applications of NsAA and its analogs beyond flea and tick control?
A21: Given their selective action on invertebrate GluCls, NsAA and its analogs have potential applications in controlling other arthropod pests, such as bedbugs and mosquitoes. [, , ]
Q21: What are some of the challenges and future directions in NsAA research?
A22: Further research is needed to fully elucidate the structure and function of invertebrate GluCls, understand resistance mechanisms, and develop new analogs with improved efficacy, spectrum of activity, and safety profiles. [, ]
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